N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide
Description
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c1-3-10(4-2)14(19)18-15-17-13(9-20-15)11-5-7-12(16)8-6-11/h5-10H,3-4H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNUIZQMUDNVTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions. For example, 4-chlorophenacyl bromide can react with thiourea in the presence of a base like potassium hydroxide to form 4-(4-chlorophenyl)-1,3-thiazole.
Amidation: The thiazole derivative is then subjected to an amidation reaction with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding thiazolidine derivative.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents for these reactions include halogens and nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Halogens (chlorine, bromine), nitro compounds, sulfuric acid as a catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated thiazole derivatives, nitrothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties. Thiazole derivatives are known to inhibit the growth of various microorganisms.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent. Thiazole derivatives have shown promise in the treatment of various inflammatory conditions.
Industry: Utilized in the development of agrochemicals and pesticides due to its ability to inhibit the growth of harmful pests and fungi.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory pathways, leading to the inhibition of pro-inflammatory mediators.
Pathways Involved: It may modulate the activity of cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and other inflammatory mediators. Additionally, it may affect the signaling pathways involved in pain perception and immune response.
Comparison with Similar Compounds
Comparison with Similar Thiazole Derivatives
Key Observations :
- The 4-(4-chlorophenyl) group is a common feature in bioactive thiazoles, contributing to hydrophobic interactions with target enzymes .
- Substitutions at position 2 (e.g., acetamide, thiourea, or branched alkyl chains) significantly influence solubility and biological activity. For instance, chloroacetamide derivatives (e.g., ) exhibit higher lipophilicity compared to hydrophilic thiourea analogs .
Antitumor and Antimicrobial Activities
Key Observations :
Physicochemical Properties
Key Observations :
- Chloroacetamide derivatives (e.g., ) exhibit higher LogP values, aligning with their observed lower aqueous solubility.
Biological Activity
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C15H17ClN2OS
- Molecular Weight : 308.83 g/mol
- CAS Number : 932986-18-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including carbonic anhydrase, which can affect physiological processes such as pH regulation and ion transport.
- Antimicrobial Activity : It exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
- Antitumor Activity : Preliminary studies suggest that this compound may possess anticancer properties through mechanisms that induce apoptosis in cancer cells .
Antimicrobial Activity
The compound has demonstrated potent activity against several bacterial strains and fungi. A comparative study highlighted its effectiveness against common pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 12 µg/mL |
These results indicate that this compound could be a viable candidate for further development as an antimicrobial agent .
Antitumor Activity
Research has indicated that the compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes its activity:
| Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |
|---|---|---|
| A431 (skin cancer) | 5.0 | 10 |
| HT29 (colon cancer) | 6.5 | 9 |
The structure-activity relationship (SAR) suggests that the presence of the thiazole ring is crucial for its anticancer activity .
Case Studies
- Anticonvulsant Properties : A study evaluated the anticonvulsant effects of various thiazole derivatives, including this compound. The compound was found to significantly reduce seizure duration in animal models, indicating potential use in epilepsy treatment .
- Inflammation and Pain Management : Another investigation explored the anti-inflammatory properties of this compound in a rat model of arthritis. Results showed a marked reduction in inflammation markers and pain scores, suggesting its potential application in treating inflammatory diseases .
Q & A
Q. Advanced Analytical Strategies
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) to correlate structure with stability. For example, torsion angles in thiazole derivatives are critical for conformational analysis .
- NMR Spectroscopy : - and -NMR identify substituent effects on chemical shifts, such as deshielding of the thiazole C-H protons due to electron-withdrawing chlorophenyl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, distinguishing isobaric impurities .
What strategies are employed to evaluate the compound's bioactivity, particularly in antimicrobial or anticancer assays?
Q. Bioactivity Assessment Framework
- In Vitro Assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values. Thiazole derivatives often disrupt tubulin polymerization or kinase signaling .
- Target Identification : Surface plasmon resonance (SPR) or molecular docking screens for binding affinity to enzymes (e.g., COX-2, EGFR) .
How can researchers address discrepancies in reported bioactivity data across studies?
Q. Resolving Data Contradictions
- Experimental Variables : Differences in solvent (DMSO vs. water) or cell line passage numbers may alter bioavailability. Standardize protocols using guidelines like OECD 423 for toxicity assays .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to isolate confounding factors (e.g., pH, temperature) in dose-response curves .
- Replication : Cross-validate results in orthogonal assays (e.g., ATP-based viability assays vs. apoptosis markers like caspase-3) .
What methodologies are used to study the stability and degradation of this compound under various conditions?
Q. Stability Profiling Techniques
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions (pH 1–13) to identify degradation products via HPLC-MS .
- Kinetic Analysis : Monitor hydrolysis rates of the amide bond under physiological pH (7.4) using UV-Vis spectroscopy .
- Inert Atmosphere Handling : Use argon or nitrogen to prevent oxidation of the thiazole sulfur during long-term storage .
How can structure-activity relationship (SAR) studies be conducted by modifying substituents on the thiazole ring?
Q. SAR Study Design
- Substituent Variation : Synthesize analogs with electron-donating (e.g., methoxy in ) or electron-withdrawing (e.g., nitro in ) groups on the phenyl ring.
- Biological Testing : Compare IC values against parent compound to identify pharmacophore requirements. For example, chlorophenyl enhances lipophilicity and membrane permeability vs. methoxyphenyl .
- Computational Modeling : Use density functional theory (DFT) to calculate electrostatic potential maps and correlate with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
